molecular formula C26H38N4O4 B1238735 4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester

4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester

Cat. No.: B1238735
M. Wt: 470.6 g/mol
InChI Key: JKIWFSPGYAUEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester is a member of isoindoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Pinza & Pifferi (1978) discussed the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which are related to the chemical structure of interest. These compounds can be seen as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid, offering insights into the chemical properties and synthesis routes for similar compounds (Pinza & Pifferi, 1978).
  • S. Ji (2006) conducted a study on the synthesis and crystal structure of a compound that, while not identical, shares structural similarities with the chemical . This study provides useful information on the crystallographic properties of such complex molecules (Ji, 2006).

Pharmacological Potential

  • Research by Egawa et al. (1984) explored the antibacterial activity of compounds with a structure that includes a cyclic amino group at C-7, somewhat similar to the compound . This study offers insights into the potential pharmacological applications of related compounds (Egawa et al., 1984).
  • A study by Higuchi, Sasaki, & Sado (1975) on a cerebral vasodilator shares structural features with the compound of interest. This study indicates the potential of such compounds in therapeutic applications for cerebral conditions (Higuchi, Sasaki, & Sado, 1975).

Chemical Reactions and Derivatives

  • The study by Farsa, Doležal, & Hrabálek (2010) on esters and amides of hexanoic acid substituted with a tertiary amino group suggests the versatility of compounds with a similar structure in creating transdermal permeation enhancers (Farsa, Doležal, & Hrabálek, 2010).
  • Research by Fandaklı et al. (2012) on the Mannich reaction and antimicrobial activity of new 1,2,4-triazol-3-one derivatives reveals the potential of such complex compounds in creating antimicrobial agents (Fandaklı et al., 2012).

Properties

Molecular Formula

C26H38N4O4

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl 4-[4-[[1-(2-methylpropyl)pyrrolidin-3-yl]methylcarbamoyl]-3-oxo-1H-isoindol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C26H38N4O4/c1-4-34-26(33)29-12-9-21(10-13-29)30-17-20-6-5-7-22(23(20)25(30)32)24(31)27-14-19-8-11-28(16-19)15-18(2)3/h5-7,18-19,21H,4,8-17H2,1-3H3,(H,27,31)

InChI Key

JKIWFSPGYAUEPD-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)NCC4CCN(C4)CC(C)C

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)NCC4CCN(C4)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester
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4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester
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4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 4
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4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester
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4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester

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